molecular formula C9H8FO2S- B1622111 [(4-Fluorobenzyl)thio]acetic acid CAS No. 65051-24-3

[(4-Fluorobenzyl)thio]acetic acid

Cat. No. B1622111
CAS RN: 65051-24-3
M. Wt: 199.22 g/mol
InChI Key: ORCMGWGLMCFUIA-UHFFFAOYSA-M
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Description

“[(4-Fluorobenzyl)thio]acetic acid” is a chemical compound used for experimental and research purposes . It has a molecular formula of C9H9FO2S and a molecular weight of 200.23 g/mol .


Synthesis Analysis

The synthesis of compounds containing a similar structure to “[(4-Fluorobenzyl)thio]acetic acid” has been reported in literature . For example, Hussaini and co-workers reported that the synthesis of various compounds containing pyrazoline as 1-(5-(3-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone are by the action of chalcones with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of “[(4-Fluorobenzyl)thio]acetic acid” consists of a fluorobenzyl group attached to a thioacetic acid group . The exact structure can be found in various chemical databases .

Scientific Research Applications

Polymorphism in Pharmaceutical Agents

  • A study by Miyamae et al. (1994) in "Drug Development and Industrial Pharmacy" investigated the polymorphism of a uricosuric agent, [3-(4-bromo-2-fluorobenzyl)-7-fluoro-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-1-yl] acetic acid, designated as FR76505. They found that FR76505 exists in three polymorphic forms, impacting its suitability for pharmaceutical preparations (Miyamae et al., 1994).

Application in Carbohydrate Chemistry

  • Spjut et al. (2010) in "Molecules" designed and synthesized the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protection of hydroxyl groups. They demonstrated its stability under various conditions, highlighting its potential use in the synthesis of complex carbohydrates (Spjut et al., 2010).

Synthesis and Characterization of Benzimidazolium Salts

  • Bal et al. (2021) synthesized chloro-/fluorobenzyl-substituted benzimidazolium salts. These compounds were found effective as inhibitors for α-glycosidase and acetylcholinesterase, important for developing new treatments for Alzheimer's disease and diabetes (Bal et al., 2021).

Synthesis of Anti-Inflammatory and Analgesic Compounds

  • Khalifa and Abdelbaky (2008) synthesized derivatives of imidazolyl acetic acid, including 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid. These compounds exhibited significant anti-inflammatory and analgesic activities (Khalifa & Abdelbaky, 2008).

Development of Antimicrobial Agents

  • El-Sharief et al. (2013) developed thiosemicarbazone derivatives incorporating a hippuric acid moiety, showing significant antibacterial and antifungal activities. This includes compounds like 2-(4-(2-(4-fluorobenzylidene)hydrazinecarbothioamido)benzamido)acetic acid (El-Sharief et al., 2013).

Fluorinated Glutamic Acid Derivatives

  • Ramachandran et al. (2007) synthesized various fluorinated glutamic acid derivatives, indicating their potential for diverse biochemical applications (Ramachandran et al., 2007).

Future Directions

“[(4-Fluorobenzyl)thio]acetic acid” is currently used for experimental and research purposes . Future directions could include further exploration of its potential applications in various fields, such as proteomics research , based on its chemical structure and properties.

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCMGWGLMCFUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Fluorobenzyl)thio]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Li, X Song, S Zhou, J Wang… - Chinese Journal of …, 2017 - Wiley Online Library
The asymmetric α‐sulfenylation of Ni( II ) complex of glycine with S‐substituted 4‐methylbenzenesulfonothioate is reported. Due to the mild and simple reaction conditions, this …
Number of citations: 3 onlinelibrary.wiley.com

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